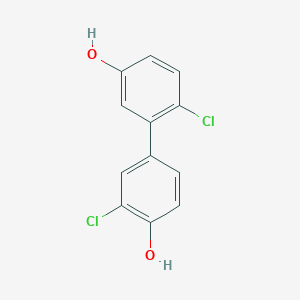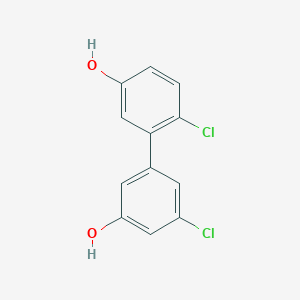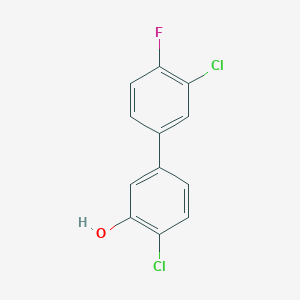![molecular formula C14H9ClOS B6381491 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% CAS No. 1262003-07-5](/img/structure/B6381491.png)
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% (4-BTPC-95) is a chemical compound that has a wide range of applications in scientific research. It is a yellowish-brown solid with a melting point of 85-87°C, and a boiling point of 253-255°C. 4-BTPC-95 is soluble in ethanol and acetone, and is insoluble in water. It is a synthetic compound commonly used in organic synthesis, and is often used as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis, and has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of various polymers, such as polyurethanes and polyethylene. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is used in the synthesis of various metal complexes, and has been used in the synthesis of various catalysts.
Mecanismo De Acción
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% acts as a nucleophilic reagent in organic synthesis. In particular, it acts as a nucleophile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% with an electrophile results in the formation of a covalent bond between the two molecules. This covalent bond is formed when the electron-rich 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% molecule donates its electrons to the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% have not been extensively studied. However, it is known that 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not toxic to humans and can be safely used in laboratory experiments. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% does not have any known mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is an inexpensive reagent, and is readily available from chemical suppliers. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is relatively stable, and is not easily degraded by light or air. On the other hand, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not soluble in water, and therefore it cannot be used in aqueous solutions. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is a relatively weak nucleophile, and therefore it is not suitable for use in reactions requiring strong nucleophiles.
Direcciones Futuras
There are several potential future directions for research involving 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. One potential direction is to investigate the use of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be conducted on the biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. Finally, research could be conducted on the potential uses of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various metal complexes and catalysts.
Métodos De Síntesis
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is synthesized by the reaction of 4-chloro-2-benzothiophene and 2-chlorophenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually between 1-2 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from ethanol or acetone.
Propiedades
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQSJDPZFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














